5-chloro-2-(ethylsulfonyl)-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}pyrimidine-4-carboxamide
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Overview
Description
5-Chloro-2-(ethanesulfonyl)-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}pyrimidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring, a benzofuran moiety, and an ethanesulfonyl group. It is known for its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(ethanesulfonyl)-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}pyrimidine-4-carboxamide typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the benzofuran moiety, and the addition of the ethanesulfonyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(ethanesulfonyl)-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are critical to achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with different functional groups, while substitution reactions can produce a variety of substituted compounds with altered properties.
Scientific Research Applications
5-Chloro-2-(ethanesulfonyl)-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}pyrimidine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-2-(ethanesulfonyl)-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-(ethanesulfonyl)benzoic acid: Shares the ethanesulfonyl group but differs in the overall structure.
5-Chloro-2-(ethanesulfonyl)-N-(3-methylphenyl)pyrimidine-4-carboxamide: Similar core structure but lacks the benzofuran moiety.
5-Chloro-2-(ethanesulfonyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide: Contains a thiadiazole ring instead of the benzofuran moiety.
Uniqueness
The uniqueness of 5-chloro-2-(ethanesulfonyl)-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}pyrimidine-4-carboxamide lies in its specific combination of functional groups and structural elements, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H19ClN4O5S |
---|---|
Molecular Weight |
498.9 g/mol |
IUPAC Name |
5-chloro-2-ethylsulfonyl-N-[2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C23H19ClN4O5S/c1-3-34(31,32)23-25-12-16(24)19(28-23)21(29)27-18-15-9-4-5-10-17(15)33-20(18)22(30)26-14-8-6-7-13(2)11-14/h4-12H,3H2,1-2H3,(H,26,30)(H,27,29) |
InChI Key |
KYWPUANQGSPEFP-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC(=C4)C)Cl |
Origin of Product |
United States |
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